molecular formula C17H18F3NO3S B11434358 2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11434358
M. Wt: 373.4 g/mol
InChI Key: PNQLHFAYEVFTDE-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a tetrahydropyridine ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a trifluoromethyl-substituted benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to specific proteins, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but lacks the trifluoromethyl group.

    2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(chloromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Methylsulfanyl)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

Molecular Formula

C17H18F3NO3S

Molecular Weight

373.4 g/mol

IUPAC Name

2-methylsulfanylethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H18F3NO3S/c1-10-15(16(23)24-7-8-25-2)12(9-14(22)21-10)11-5-3-4-6-13(11)17(18,19)20/h3-6,12H,7-9H2,1-2H3,(H,21,22)

InChI Key

PNQLHFAYEVFTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OCCSC

Origin of Product

United States

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